5-(4-Bromophenyl)-[1,2,4]triazolo[4,3-c]quinazoline
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Overview
Description
5-(4-Bromophenyl)-[1,2,4]triazolo[4,3-c]quinazoline is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and material science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Bromophenyl)-[1,2,4]triazolo[4,3-c]quinazoline typically involves the cyclocondensation of 4-hydrazinoquinazoline with ortho esters. This reaction can be carried out in boiling ethanol or glacial acetic acid . The process begins with the preparation of 4-hydrazinoquinazoline, which is then reacted with ortho esters to form the triazoloquinazoline ring system.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale cyclocondensation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(4-Bromophenyl)-[1,2,4]triazolo[4,3-c]quinazoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position of the phenyl ring can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its electronic properties and potentially leading to new derivatives with varied biological activities.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiolate, typically in the presence of a base such as potassium carbonate.
Oxidation and Reduction: Reagents like potassium permanganate or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various 5-substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
Chemistry
Biology and Medicine
This compound has shown promise in medicinal chemistry as a potential therapeutic agent. It has been investigated for its anticancer, antimicrobial, and anti-inflammatory properties. The triazoloquinazoline core is known to interact with various biological targets, making it a versatile candidate for drug development .
Industry
In the industrial sector, 5-(4-Bromophenyl)-[1,2,4]triazolo[4,3-c]quinazoline can be used in the development of advanced materials, such as organic semiconductors and fluorescent dyes. Its unique electronic properties make it suitable for applications in optoelectronics and photonics .
Mechanism of Action
The mechanism of action of 5-(4-Bromophenyl)-[1,2,4]triazolo[4,3-c]quinazoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. For instance, its anticancer activity may be attributed to the inhibition of key enzymes involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline
- 5-(4-Methylphenyl)-[1,2,4]triazolo[4,3-c]quinazoline
- 5-(4-Nitrophenyl)-[1,2,4]triazolo[4,3-c]quinazoline
Uniqueness
Compared to its analogs, 5-(4-Bromophenyl)-[1,2,4]triazolo[4,3-c]quinazoline is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, enhancing the compound’s interaction with biological targets and potentially improving its efficacy as a therapeutic agent .
Properties
Molecular Formula |
C15H9BrN4 |
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Molecular Weight |
325.16 g/mol |
IUPAC Name |
5-(4-bromophenyl)-[1,2,4]triazolo[4,3-c]quinazoline |
InChI |
InChI=1S/C15H9BrN4/c16-11-7-5-10(6-8-11)14-18-13-4-2-1-3-12(13)15-19-17-9-20(14)15/h1-9H |
InChI Key |
CYDULAVDCIUNPU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NN=CN3C(=N2)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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